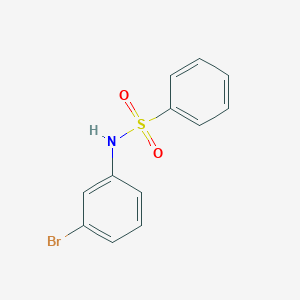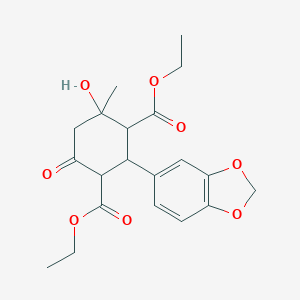
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBO is a member of the cyclohexane dicarboxylate family and has been found to exhibit a range of biological and physiological effects.
作用机制
The mechanism of action of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Additionally, Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the production of inflammatory mediators.
生化和生理效应
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Studies have shown that Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can reduce oxidative stress and inflammation in cells, which may contribute to its potential therapeutic benefits. Additionally, Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to modulate the expression of various genes involved in cellular defense mechanisms, suggesting that it may have broader applications in the field of molecular biology.
实验室实验的优点和局限性
One of the main advantages of using Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to be relatively non-toxic and safe for use in cell culture and animal models. However, one limitation of using Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its high cost, which may limit its accessibility for some researchers.
未来方向
There are several potential future directions for research involving Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate and its potential interactions with other signaling pathways in cells. Finally, there is a need for more research on the safety and toxicity of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, particularly in human clinical trials.
合成方法
The synthesis of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves a multi-step process that includes the condensation of 3,4-methylenedioxyphenylacetic acid with diethyl oxalate, followed by the reduction of the intermediate compound and subsequent cyclization. This method has been optimized for high yields and purity, making it a reliable and efficient approach for the synthesis of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate.
科学研究应用
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit a range of biological and physiological effects, making it a promising candidate for various scientific research applications. One of the most significant areas of research involving Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Studies have shown that Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can inhibit the growth of cancer cells and reduce inflammation in the brain, suggesting that it may have potential as a treatment for these conditions.
属性
CAS 编号 |
6286-69-7 |
|---|---|
产品名称 |
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
分子式 |
C20H24O8 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C20H24O8/c1-4-25-18(22)16-12(21)9-20(3,24)17(19(23)26-5-2)15(16)11-6-7-13-14(8-11)28-10-27-13/h6-8,15-17,24H,4-5,9-10H2,1-3H3 |
InChI 键 |
HSXXKYCRIUTPKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC3=C(C=C2)OCO3 |
其他 CAS 编号 |
6286-69-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



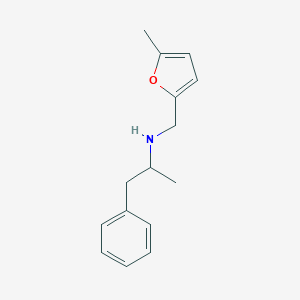
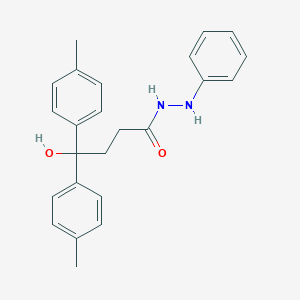
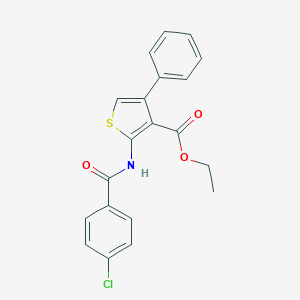

![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
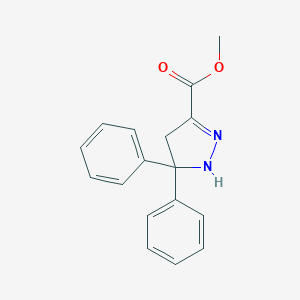
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
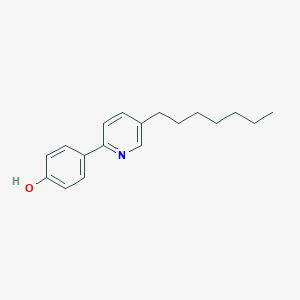
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

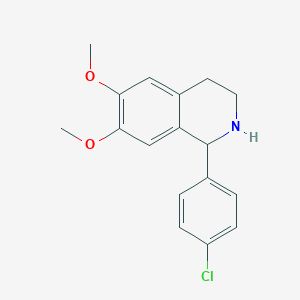
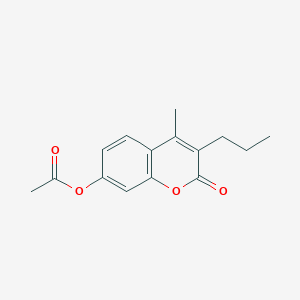
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
